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Compound of Interest

Compound Name: 13-Docosenenitrile, (13Z)-

CAS No.: 73170-89-5

Cat. No.: B3056656

Get Quote

(13Z)-13-Docosenenitrile, commonly known as erucyl nitrile, is a long-chain fatty nitrile derived

from erucic acid, which is abundant in high-erucic acid rapeseed and mustard oils.[1] Its unique

structure, featuring a C22 hydrocarbon tail and a reactive nitrile functional group, makes it an

excellent and sustainable starting material for a variety of value-added chemicals.[1][2] In an

era of increasing microbial resistance and a growing demand for environmentally benign

functional molecules, the conversion of erucyl nitrile into potent biocidal agents presents a

significant opportunity.

This guide details the primary synthetic pathways for transforming (13Z)-13-docosenenitrile into

classes of compounds with established biocidal activity, namely primary, secondary, and tertiary

amines, and their subsequent conversion to highly active quaternary ammonium salts (QACs).

We will explore the critical reaction parameters, explain the rationale behind methodological

choices, and provide detailed, replicable protocols for key transformations.

Overview of Synthetic Pathways
The nitrile group of (13Z)-13-docosenenitrile is the primary site for chemical modification. The

principal transformations involve the reduction of the carbon-nitrogen triple bond to yield
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amines, which serve as crucial intermediates for further functionalization.
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Figure 1: Key synthetic routes from (13Z)-13-docosenenitrile to biocidal derivatives.

Part 1: Synthesis of (13Z)-docos-13-en-1-amine
(Erucylamine)
The most direct and atom-economical route to producing amines from nitriles is catalytic

hydrogenation.[3][4][5] This process reduces the nitrile group to a primary amine, which is a

key building block for more complex biocidal molecules.

Causality and Experimental Choices
The selective synthesis of a primary amine from a nitrile requires careful control of reaction

conditions to prevent the formation of secondary and tertiary amine byproducts.[2][4] The

reaction proceeds through an intermediate imine, which can react with the newly formed

primary amine. To suppress this side reaction, the hydrogenation is typically conducted in the

presence of excess ammonia.[2] The ammonia shifts the equilibrium away from the formation

of secondary and tertiary amines.
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The choice of catalyst is also critical. Raney Nickel is a cost-effective and highly active catalyst

for nitrile reduction.[6][7] Other catalysts like palladium, platinum, or cobalt-based systems can

also be employed, often offering different selectivity profiles.[4][5]

Protocol 1: Catalytic Hydrogenation of (13Z)-13-
docosenenitrile
This protocol describes the synthesis of (13Z)-docos-13-en-1-amine using Raney Nickel as a

catalyst under a hydrogen atmosphere with ammonia to ensure high selectivity for the primary

amine.
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Reactor Preparation

Hydrogenation Reaction

Work-up and Isolation

Charge high-pressure autoclave with
(13Z)-13-docosenenitrile and solvent (e.g., isopropanol).

Add Raney Nickel catalyst (as a slurry).

Seal reactor and purge with N₂ then H₂.

Introduce anhydrous ammonia to the desired pressure.

Pressurize with H₂ and heat to reaction temperature (e.g., 120-150°C).

Maintain H₂ pressure and monitor uptake until reaction completion.

Cool reactor to room temperature and vent excess gas.

Filter the reaction mixture through Celite® to remove the catalyst.

Remove solvent under reduced pressure to yield crude primary amine.

Purify by vacuum distillation or recrystallization if necessary.
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Figure 2: Experimental workflow for the selective synthesis of primary erucylamine.
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Materials:

(13Z)-13-Docosenenitrile (100 g, 0.313 mol)

Raney® Nickel (50% slurry in water, ~10 g)

Isopropanol (solvent, 500 mL)

Anhydrous Ammonia (NH₃)

Hydrogen (H₂) gas

Nitrogen (N₂) gas

Celite® or other filter aid

Equipment:

High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure

gauge, and temperature controller.

Filtration apparatus

Rotary evaporator

Step-by-Step Methodology:

Catalyst Preparation: Carefully wash the Raney Nickel slurry with isopropanol three times to

remove water.

Reactor Charging: Charge the autoclave with (13Z)-13-docosenenitrile and isopropanol.

Under a gentle stream of nitrogen, add the washed Raney Nickel catalyst.

System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to 50 psi

and then venting (repeat three times). Follow this with three purges using hydrogen gas.

Reaction:

Charge the reactor with anhydrous ammonia to a pressure of 50-100 psi.
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Pressurize the reactor with hydrogen to 500-1000 psi.

Begin stirring and heat the reactor to 130°C. The pressure will increase with temperature.

Maintain the hydrogen pressure by feeding from a reservoir as it is consumed. Monitor the

pressure drop to track the reaction progress.

The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen

uptake.

Work-up:

Cool the reactor to below 30°C.

Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

Purge the reactor with nitrogen.

Open the reactor and dilute the mixture with additional isopropanol if necessary.

Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric

nickel catalyst. Caution: Do not allow the catalyst filter cake to dry in the air. Quench it

immediately with water.

Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting

product is crude (13Z)-docos-13-en-1-amine.

Part 2: Synthesis of Biocidal Quaternary Ammonium
Salts (QACs)
Quaternary ammonium salts are a class of cationic surfactants renowned for their potent,

broad-spectrum antimicrobial activity.[8][9][10] They function by disrupting the cell membranes

of bacteria, fungi, and viruses.[9] The long C22 alkyl chain of the erucyl group provides the

necessary hydrophobicity to facilitate membrane interaction, making erucyl-derived QACs

promising biocidal candidates.

Causality and Experimental Choices
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The synthesis of QACs is typically achieved through the exhaustive alkylation (quaternization)

of an amine. Using the primary amine from Protocol 1, reaction with an alkylating agent like

methyl iodide or dimethyl sulfate will produce a quaternary ammonium salt. The choice of

alkylating agent and the stoichiometry are key. For a primary amine, at least three equivalents

of the alkylating agent are required, along with a base to neutralize the acid byproduct formed

in the first two alkylation steps. Alternatively, starting with a tertiary amine simplifies the process

to a direct addition reaction.

Protocol 2: Synthesis of (13Z)-N,N,N-trimethyl-docos-13-
en-1-aminium iodide
This protocol details the quaternization of (13Z)-docos-13-en-1-amine to form a model QAC.
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Reaction Setup

Quaternization

Product Isolation

Dissolve erucylamine and a base
(e.g., K₂CO₃) in a suitable solvent (e.g., Methanol).

Cool the mixture in an ice bath.

Slowly add excess methyl iodide (CH₃I)
to the cooled, stirring solution.

Allow the reaction to warm to room temperature
and stir overnight.

Filter off the inorganic salts.

Remove solvent from the filtrate under reduced pressure.

Wash the crude product with a non-polar solvent
(e.g., diethyl ether) to remove unreacted starting material.

Dry the final solid QAC product under vacuum.
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Figure 3: Workflow for the synthesis of an erucyl-based quaternary ammonium salt.
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Materials:

(13Z)-docos-13-en-1-amine (50 g, 0.154 mol)

Methyl Iodide (CH₃I, 70 g, 0.493 mol, ~3.2 equivalents)

Potassium Carbonate (K₂CO₃, anhydrous, 44.7 g, 0.323 mol, ~2.1 equivalents)

Methanol (solvent, 400 mL)

Diethyl ether (for washing)

Equipment:

Round-bottom flask with a magnetic stirrer

Reflux condenser

Ice bath

Filtration apparatus

Rotary evaporator

Step-by-Step Methodology:

Setup: In a 1 L round-bottom flask, combine (13Z)-docos-13-en-1-amine, potassium

carbonate, and methanol.

Addition of Alkylating Agent: Cool the stirring suspension in an ice bath. Slowly add the

methyl iodide dropwise over 30 minutes. Caution: Methyl iodide is toxic and volatile; perform

this in a fume hood.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir the reaction for 12-24 hours. The formation of a precipitate

(potassium iodide) will be observed.

Isolation:
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Filter the reaction mixture to remove the solid potassium carbonate and potassium iodide.

Wash the solids with a small amount of methanol and combine the filtrates.

Remove the methanol from the filtrate using a rotary evaporator.

The resulting crude product will be a waxy solid.

Purification:

Add 200 mL of diethyl ether to the crude product and stir vigorously or sonicate. This will

wash away any unreacted starting amine and other non-polar impurities.

Decant or filter to collect the solid product.

Repeat the washing step twice more.

Dry the purified (13Z)-N,N,N-trimethyl-docos-13-en-1-aminium iodide under high vacuum.

Part 3: Biocidal Activity and Structure-Activity
Relationships
The biocidal efficacy of long-chain amines and their quaternary ammonium salt derivatives is

highly dependent on their chemical structure.

Chain Length: The C22 chain of erucyl derivatives is highly hydrophobic, promoting

interaction with and disruption of microbial cell membranes. Generally, for single-chain

compounds, maximum activity is often seen in the C12-C16 range, but the long C22 chain

still confers significant biocidal properties.[11][12]

Cationic Headgroup: The positively charged nitrogen in QACs is crucial for their activity, as it

electrostatically interacts with negatively charged components of the bacterial cell wall.[9]

Unsaturation: The cis-double bond in the erucyl backbone can influence the fluidity and

packing of the molecule within a lipid bilayer, potentially enhancing its membrane-disrupting

ability compared to its saturated analogue (behenylamine).[13] However, for some amines,

monounsaturation does not necessarily increase activity.[12]
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Target Organisms: Long-chain cationic biocides are typically more effective against Gram-

positive bacteria than Gram-negative bacteria, as the latter possess a protective outer

membrane that can hinder access to the cytoplasmic membrane.[11][12] They can also

exhibit potent activity against fungi and yeasts.[8]

Table 1: Summary of Biocidal Properties of Long-Chain Nitrogen Compounds

Compound
Class

General
Structure

Primary
Mechanism of
Action

Typical Target
Organisms

Key Structural
Notes

Long-Chain

Primary Amines
R-NH₂

Cell membrane

disruption

Gram-positive

bacteria, some

Gram-negative

bacteria

Activity is chain-

length

dependent;

generally less

potent than

QACs.[11]

Long-Chain

Amides
R-CONH₂

Less defined;

may alter cell

permeability

Primarily Gram-

positive bacteria

Generally less

active than

corresponding

amines. N-

substituted

amides can show

enhanced

activity.[11][14]

Quaternary

Ammonium Salts

(QACs)

[R-N(R')₃]⁺X⁻

Potent disruption

of cell membrane

integrity

Broad-spectrum:

Gram-positive &

Gram-negative

bacteria, fungi,

viruses.[8][10]

The gold

standard for this

class of biocides.

Activity is tailored

by the nature of

the four R

groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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